Piperidine Basicity Reduction: 3-Fluoro vs. Unsubstituted Piperidine pKa Comparison
The 3-fluorine substituent in the piperidine ring reduces the conjugate acid pKa of the secondary amine by approximately 1.5–2.0 log units relative to unsubstituted piperidine. The predicted pKa of 3-fluoropiperidine is 8.48 ± 0.10, whereas piperidine itself has a measured pKa of ~10.5–10.8 . This reduction in basicity is directly correlated with decreased affinity for the hERG potassium channel, a principal off-target liability in kinase inhibitor programs [1]. A chemoinformatic analysis of fluorinated piperidine fragments confirmed that fluorination notably lowered calculated pKa values across a series of positional isomers, with the 3-fluoro substitution producing a balanced reduction that preserves sufficient basicity for target engagement while mitigating hERG risk [1].
| Evidence Dimension | Conjugate acid pKa of piperidine nitrogen |
|---|---|
| Target Compound Data | 3-Fluoropiperidine: predicted pKa = 8.48 ± 0.10 |
| Comparator Or Baseline | Piperidine (unsubstituted): measured pKa ≈ 10.5–10.8; 4-fluoropiperidine: predicted pKa ≈ 9.0–9.3 |
| Quantified Difference | ΔpKa ≈ −2.0 to −2.3 vs. unsubstituted piperidine; ΔpKa ≈ −0.5 to −0.8 vs. 4-fluoro regioisomer |
| Conditions | Calculated pKa values (ACD/Labs or equivalent prediction software); measured pKa for piperidine at 25 °C in aqueous solution |
Why This Matters
Procuring the 3-fluoro congener rather than the non-fluorinated or 4-fluoro analog provides access to a piperidine scaffold with a predictable, literature-validated basicity window that reduces hERG channel inhibition risk while maintaining drug-like amine properties.
- [1] Le Roch, M. et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932–4946. View Source
